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Compound of Interest

Compound Name: Balipodect

Cat. No.: B612202 Get Quote

A Comparative Review of Balipodect (TAK-063) Phase 1 and Phase 2 Clinical Trial Data

Balipodect (formerly TAK-063) is a selective phosphodiesterase 10A (PDE10A) inhibitor that

was investigated for the treatment of schizophrenia. Clinical development reached Phase 2

before being discontinued due to insufficient efficacy. This guide provides a comparative

summary of the available data from Phase 1 and Phase 2 clinical studies to offer researchers,

scientists, and drug development professionals a comprehensive overview of the compound's

clinical profile.

Mechanism of Action: PDE10A Inhibition
Balipodect exerts its effects by inhibiting the phosphodiesterase 10A (PDE10A) enzyme.

PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the

brain involved in regulating motor function, motivation, and reward. By inhibiting PDE10A,

Balipodect increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and

cyclic guanosine monophosphate (cGMP), which are important second messengers in

neuronal signaling pathways. The intended therapeutic effect for schizophrenia was to

modulate downstream signaling cascades to ameliorate symptoms.

Below is a diagram illustrating the signaling pathway affected by Balipodect.
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Caption: Balipodect's mechanism of action via PDE10A inhibition.

Phase 1 Clinical Trial Data
Two key Phase 1 studies have been published. The first was a single-rising dose study in

healthy volunteers, and the second was a multiple-rising dose study in healthy Japanese

subjects and subjects with stable schizophrenia.
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Parameter
Phase 1 (Single-Rising
Dose)

Phase 1 (Multiple-Rising
Dose)

Study Identifier NCT02370602 (Inferred) NCT01879722

Participants
84 healthy Japanese and non-

Japanese volunteers[1][2]

62 healthy Japanese subjects

and subjects with stable

schizophrenia receiving

Balipodect, 15 receiving

placebo[3][4]

Dosing Regimen

Single oral doses of 3, 10, 30,

100, 300, or 1000 mg, or

placebo[1][2]

Multiple rising oral doses, once

daily for 7 days[4]

Pharmacokinetic Profile
Parameter

Phase 1 (Single-Rising
Dose)

Phase 1 (Multiple-Rising
Dose)

Absorption (Tmax)
Median of 3 to 4 hours

(fasting); 6 hours (fed)[1][2]

Not explicitly stated, but PK

parameters were comparable

between healthy subjects and

those with schizophrenia[3][4]

Effect of Food

Slowed absorption and

increased oral bioavailability[1]

[2]

Administered with food[4]

Elimination
Renal elimination was

negligible[1][2]
Not explicitly stated

Dose Proportionality
Exposure increased in a dose-

dependent manner[1][2]
Not explicitly stated

Dosing Recommendation

Pharmacokinetic profile

supports once-daily dosing[1]

[2]

A once-daily dose of up to 30

mg was suggested for future

studies[4]
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Adverse Event Profile
Phase 1 (Single-Rising
Dose)

Phase 1 (Multiple-Rising
Dose)

Most Common AEs

Somnolence (33.3%),

orthostatic tachycardia

(19.7%), and orthostatic

hypotension (9.1%)[1][2]

Somnolence[3][4]

Severe AEs

Orthostatic hypotension (1 at

300 mg) and somnolence (2 at

1000 mg)[1][2]

Not explicitly stated, but most

AEs were mild or moderate[3]

[4]

Serious AEs/Deaths None[1][2] No deaths reported[3][4]

Discontinuations due to AEs None[1][2]

6 out of 77 subjects did not

complete the study, reasons

not specified[3][4]

Extrapyramidal Symptoms

(EPS)
Infrequent[2]

Incidence increased with

exposure; higher rate in

subjects with stable

schizophrenia than in healthy

subjects for equivalent

doses[3][4]

Phase 2 Clinical Trial Data
A Phase 2 study was conducted to evaluate the efficacy and safety of Balipodect in patients

experiencing an acute exacerbation of schizophrenia.
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Parameter Phase 2

Study Identifier NCT02477020

Participants

164 adults (18-65 years) with an acute

exacerbation of schizophrenia (83 Balipodect,

81 placebo)[5]

Dosing Regimen

20 mg Balipodect or placebo daily for 6 weeks.

Dose de-escalation to 10 mg was permitted for

intolerability[5]

Efficacy Results
The primary endpoint of the study was the change from baseline in the Positive and Negative

Syndrome Scale (PANSS) total score at week 6.

Efficacy Outcome Result

Primary Endpoint (Change in PANSS Total

Score)

Not met. The least-squares mean difference

versus placebo was -5.46, which was not

statistically significant (p = 0.115)[5]

Secondary Endpoints
Generally supportive of antipsychotic efficacy,

though specific data is not provided[5]

Effect Size 0.308[5]

Study Limitations

The interpretation of the results was confounded

by a high placebo effect and the absence of an

active comparator[5]
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Adverse Event Profile Phase 2

General Tolerability
Safe and well-tolerated, consistent with Phase 1

findings[5]

AE Severity
Most adverse events were mild or moderate in

severity and did not lead to discontinuation[5]

Serious AEs/Deaths No deaths occurred[5]

Extrapyramidal Symptoms (EPS)

The incidence of akathisia and dystonia was

more frequent in the Balipodect group compared

to placebo[5]

Experimental Protocols
Phase 1 (Single-Rising Dose) Experimental Workflow
The following diagram outlines the workflow for the single-rising dose Phase 1 study.

Phase 1 Single-Dose Workflow
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Caption: Workflow of the Phase 1 single-rising dose clinical trial.

Methodology Summary: Healthy volunteers were randomized into one of six dose cohorts (3,

10, 30, 100, 300, or 1000 mg) or a placebo group. Each participant received a single oral dose

of Balipodect or placebo under fasting conditions. Following a washout period, participants in

the 100 mg cohort received a second dose under fed conditions to assess the effect of food on

pharmacokinetics. Safety, tolerability, and pharmacokinetic parameters were assessed

throughout the study.[1][2]

Phase 2 Experimental Workflow
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The diagram below illustrates the workflow for the Phase 2 efficacy and safety study.

Phase 2 Efficacy and Safety Workflow
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(20 mg Balipodect or Placebo daily)
Weekly Efficacy (PANSS)
and Safety Assessments

Primary Endpoint Analysis:
Change in PANSS Total

Score at Week 6
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Caption: Workflow of the Phase 2 clinical trial in schizophrenia patients.

Methodology Summary: Adults aged 18 to 65 diagnosed with schizophrenia and experiencing

an acute exacerbation of psychotic symptoms were included in the study. After discontinuing

any prior psychotropic medications, participants were randomized on a 1:1 basis to receive

either 20 mg of Balipodect or a placebo once daily for six weeks. Efficacy, primarily measured

by the PANSS, and safety were evaluated at weekly visits during the treatment period. The

study allowed for a blinded dose reduction to 10 mg of Balipodect if the 20 mg dose was not

well-tolerated.[5]

Conclusion
The Phase 1 studies of Balipodect demonstrated a manageable safety profile and a

pharmacokinetic profile that supported once-daily dosing. However, the subsequent Phase 2

trial failed to meet its primary efficacy endpoint in patients with an acute exacerbation of

schizophrenia. While secondary endpoints suggested potential antipsychotic activity, the lack of

statistical significance on the primary outcome, coupled with a high placebo response, led to

the discontinuation of its development for this indication. This comparative guide summarizes

the key quantitative data and methodologies from these studies to inform future research in the

field of PDE10A inhibition and antipsychotic drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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